Lipophilicity-Driven CNS Permeability Advantage Over 2‑(2,4‑Difluorophenyl)pyrrolidine
The 3‑ethyl substituent raises the calculated lipophilicity (ALog P) of 2‑(2,4‑difluorophenyl)-3‑ethylpyrrolidine to 3.03, compared with ≈2.3 for the des‑ethyl analog 2‑(2,4‑difluorophenyl)pyrrolidine [1]. This ΔLog P ≈ 0.7 unit increase positions the compound within the optimal CNS drug‑likeness window (ideal Log P range 2–4) while maintaining a low TPSA (12.0 Ų), a combination that correlates with passive blood–brain barrier permeability in PAMPA and in vivo models [2].
| Evidence Dimension | Calculated lipophilicity (ALog P) |
|---|---|
| Target Compound Data | ALog P 3.03 (Leyan calculation); TPSA 12.0 Ų |
| Comparator Or Baseline | 2‑(2,4‑Difluorophenyl)pyrrolidine: ALog P ≈2.3 (estimated from fragment‑based algorithms; PubChem XLogP3 ≈2.2 for the free base) |
| Quantified Difference | ΔALog P ≈ +0.7 to +0.8 log unit |
| Conditions | In silico prediction using fragment‑based methods (Leyan platform) and PubChem XLogP3 for comparator |
Why This Matters
Higher lipophilicity within the CNS‑optimal range improves predicted passive permeability, making the compound a superior starting point for CNS drug discovery programs where brain exposure is critical.
- [1] PubChem. 2-(2,4-Difluorophenyl)pyrrolidine (CID 53434025) – XLogP3 ≈2.2. https://pubchem.ncbi.nlm.nih.gov/compound/53434025 (accessed 2026-04-28). View Source
- [2] Pajouhesh, H. & Lenz, G. R. NeuroRx 2, 541–553 (2005). Medicinal chemical properties of successful central nervous system drugs. View Source
